molecular formula C25H27N3O3 B11338336 N-({1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

N-({1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

Cat. No.: B11338336
M. Wt: 417.5 g/mol
InChI Key: SOEPBTMDDNOJJQ-UHFFFAOYSA-N
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Description

N-({1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a dimethylphenoxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Dimethylphenoxybutyl Side Chain: This step involves the alkylation of the benzimidazole core with 4-(2,6-dimethylphenoxy)butyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Furan-2-carboxamide Group: The final step involves the coupling of the intermediate with furan-2-carboxylic acid or its derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-({1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The dimethylphenoxybutyl side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-({1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing it to bind to DNA and RNA, thereby inhibiting their function . The furan ring and dimethylphenoxybutyl side chain contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide is unique due to its combination of a benzimidazole core, a furan ring, and a dimethylphenoxybutyl side chain. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-[[1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C25H27N3O3/c1-18-9-7-10-19(2)24(18)31-15-6-5-14-28-21-12-4-3-11-20(21)27-23(28)17-26-25(29)22-13-8-16-30-22/h3-4,7-13,16H,5-6,14-15,17H2,1-2H3,(H,26,29)

InChI Key

SOEPBTMDDNOJJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4

Origin of Product

United States

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